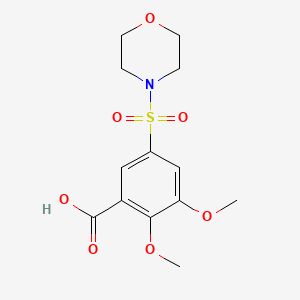

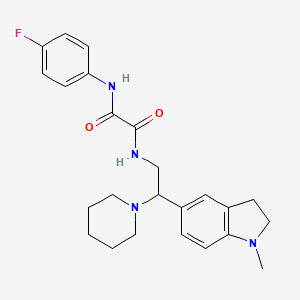

![molecular formula C19H22ClN3O2S2 B2857347 (E)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1052531-28-8](/img/structure/B2857347.png)

(E)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O2S2 and its molecular weight is 423.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity (E)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is involved in various synthetic processes. For example, it is used in the synthesis of 3-heterocyclic quinolinones, which are achieved through reactions with glacial acetic acid, thionyl chloride, and other reagents, leading to the formation of novel quinolinones with diverse heterocyclic substituents (Abass, Hassanien, & Atta-Allah, 2013). Similarly, its reactions with different nitrogen nucleophiles result in the formation of isoxazole, pyrazole, and pyrimidine derivatives (Bondock, Tarhoni, & Fadda, 2011).

Phosphorylation and Phosphonic Diamide Derivatives This compound is also used in the phosphorylation process to yield thiazolobenzimidazol-3-oxopropenyl-phosphonates and phosphonic diamides. These reactions are characterized by phospha-Michael addition and intramolecular migration of phosphono-alkyl groups (Abdou, Shaddy, & Khidre, 2016).

Aggregate Recognition and Transfer The self-assembled aggregates of related fluoroalkylated end-capped acrylamide oligomers can selectively recognize hydrophilic amino and dimethylamino compounds, facilitating their transfer from aqueous to organic media (Sawada et al., 2000).

Synthesis of Novel Analgesic Agents This chemical plays a role in synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which show potential as analgesic and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Applications in Heterocyclic Preparations Enaminones, which include compounds with similar structures, are used extensively as building blocks in the synthesis of novel pyrazoles, pyridazines, and pyrimidines, with potential biological and pharmacological activities (Gomha & Abdel‐Aziz, 2012).

Antimicrobial Activity Imino-methoxyphenol thiazole derived Schiff base ligands, related to this compound, demonstrate moderate antibacterial and antifungal activities, suggesting its potential in antimicrobial applications (Vinusha et al., 2015).

Properties

IUPAC Name |

(E)-N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S2.ClH/c1-21(2)11-12-22(17(23)10-9-14-6-5-13-25-14)19-20-18-15(24-3)7-4-8-16(18)26-19;/h4-10,13H,11-12H2,1-3H3;1H/b10-9+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXHKRHIFNEKCK-RRABGKBLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C=CC3=CC=CS3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)/C=C/C3=CC=CS3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2857264.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2857271.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2857273.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2857278.png)

![Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate](/img/structure/B2857281.png)

![Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2857283.png)

![[1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate](/img/structure/B2857284.png)

![6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2857286.png)